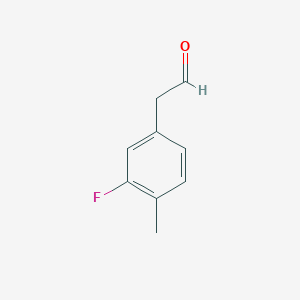

2-(3-Fluoro-4-methylphenyl)acetaldehyde

CAS No.:

Cat. No.: VC13439160

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO |

|---|---|

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 2-(3-fluoro-4-methylphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |

| Standard InChI Key | YKFMGASNEUDGNH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CC=O)F |

| Canonical SMILES | CC1=C(C=C(C=C1)CC=O)F |

Introduction

2-(3-Fluoro-4-methylphenyl)acetaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an acetaldehyde functional group. Its molecular formula is , and it belongs to a class of compounds often used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals.

This compound's structural features make it a versatile building block for synthesizing more complex molecules. Its reactivity is largely influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, which modulate the chemical behavior of the aldehyde group.

Synthesis Methods

The synthesis of 2-(3-Fluoro-4-methylphenyl)acetaldehyde generally involves selective functionalization of fluorinated aromatic precursors. Below are common synthetic routes:

-

Friedel-Crafts Acylation Followed by Reduction:

-

A fluorinated methylbenzene derivative undergoes Friedel-Crafts acylation using acetyl chloride or acetic anhydride.

-

The resulting ketone is reduced to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H).

-

-

Direct Oxidation of Alcohol:

-

Oxidation of 2-(3-fluoro-4-methylphenyl)ethanol using mild oxidizing agents such as pyridinium chlorochromate (PCC).

-

-

Formylation Reactions:

-

Application of formylating agents such as dichloromethyl methyl ether () in the presence of Lewis acids.

-

Applications

-

Pharmaceutical Intermediates:

-

Agrochemical Development:

-

Material Science:

-

Utilized in synthesizing polymers or advanced materials where fluorinated aromatic aldehydes impart unique properties such as thermal stability and hydrophobicity.

-

Safety and Handling

As an aldehyde, this compound should be handled with care due to its potential irritant properties:

-

Hazards: May cause irritation to skin, eyes, and respiratory tract.

-

Precautions: Use personal protective equipment (PPE), including gloves and goggles, when handling.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Research Findings on Related Compounds

These findings suggest that fluorinated aromatic aldehydes like 2-(3-Fluoro-4-methylphenyl)acetaldehyde could be explored further for similar applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume